Pyrrolidine-3-carboxamide hydrochloride
Overview
Description
Pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the CAS Number: 644972-57-6 . It has a molecular weight of 150.61 . The IUPAC name for this compound is 3-pyrrolidinecarboxamide hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways, both starting from catechol sulfate .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives have been employed in various chemical reactions. For instance, in 1971, chemists discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline . This transformation is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis of Dihydropyrrolizines Pyrrolidine-3-carboxamide hydrochloride is utilized as an intermediate in the synthesis of various complex compounds, including 2,3-dihydropyrrolizines. Researchers have explored the synthesis of these compounds using Weinreb 3-(pyrrolidin-2-ylidene)propionamides or Weinreb N-vinylprolinamides. This method involves the selective reaction of the carboxamide group with organometallic compounds, leading to a variety of carbonyl intermediates. These intermediates are then subjected to thermal cyclization, analogous to the Hantzsch and Knorr pyrrole synthesis processes (Calvo et al., 2002).
Applications in Asymmetric Catalytic Reactions L-Pyrrolidine-2-carboxamide derivatives have been synthesized from L-Pyrrolidine-2-carboxylic acid and used in asymmetric catalytic reactions. These derivatives display varying catalytic properties when employed in the asymmetric alkylation of aldehydes and the asymmetric cross-coupling of propargylic carbonates with Trimethylaluminum. The distinct catalytic behaviors of these compounds are attributed to their structural variations, as confirmed by 1H NMR and 13 C NMR data (Qing-ha, 2014).
Biochemical Applications
Antimicrobial Activities Pyrrolidine carboxamides have demonstrated significant antimicrobial properties, with a focus on combating tuberculosis. Oxadiazolyl pyrrolidine carboxamides, for example, have been recognized for their potent inhibition of the enoyl-acyl carrier protein reductase, a crucial enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The synthesized compounds undergo thorough physical and spectral characterization, and their antimicrobial efficacy is determined through in vitro screening methods (Sonia & Ravi, 2012).
Enantioselective Biotransformations In the field of organic synthesis, the biocatalytic hydrolysis of pyrrolidine-2,5-dicarboxamides has been explored. This process, facilitated by the enzyme amidase from Rhodococcus erythropolis AJ270, leads to the enantioselective production of distinct pyrrolidine carboxamides. The synthesized compounds find applications in the preparation of aza-nucleoside analogs and drug-like molecules. The efficiency and enantioselectivity of the amidase are influenced by the steric effects of substituents on the pyrrolidine ring, demonstrating the enzyme's potential in organic synthesis (Chen et al., 2012).
Mechanism of Action
Target of Action
Pyrrolidine-3-carboxamide hydrochloride is a compound that has been studied for its potential biological activities . .
Mode of Action
For instance, chiral pyrrolidines usually act by covalently binding a substrate and coordinating the second one through hydrogen bonds
Biochemical Pathways
Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this compound can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Future Directions
Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including Pyrrolidine-3-carboxamide hydrochloride, is expected to continue, contributing to the discovery of potential therapeutic agents .
Biochemical Analysis
Biochemical Properties
Pyrrolidine-3-carboxamide hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and stability. For instance, it has been shown to interact with histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are involved in gene expression regulation and cellular metabolism . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the target biomolecules.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptotic cell death in breast cancer cells by targeting specific signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes such as HDAC2, inhibiting their activity and leading to alterations in histone acetylation patterns . This, in turn, affects the transcriptional regulation of genes involved in various cellular processes. Additionally, it can interact with other proteins and receptors, modulating their function and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including organ toxicity and metabolic disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in amino acid metabolism, lipid metabolism, and energy production . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with HDAC2 suggests a nuclear localization, where it can modulate gene expression by altering histone acetylation patterns.
Properties
IUPAC Name |
pyrrolidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFRHSIYOIWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679088 | |
Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644972-57-6 | |
Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine-3-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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